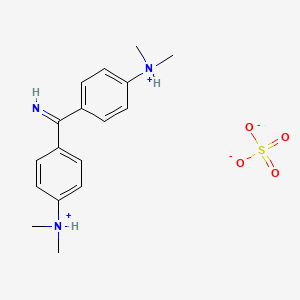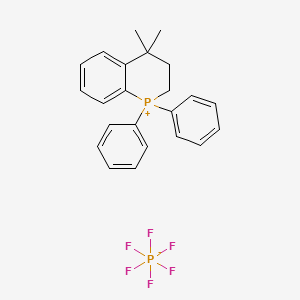
4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate is a complex organophosphorus compound
Méthodes De Préparation
The synthesis of 4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate typically involves a multi-step processSpecific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and safety.
Analyse Des Réactions Chimiques
4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of oxidized phosphorus species.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding phosphine.
Applications De Recherche Scientifique
4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique properties make it useful in biochemical assays and studies involving phosphorus-containing biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and delivery systems.
Mécanisme D'action
The mechanism by which 4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of target molecules. This modulation can lead to changes in cellular processes and overall biological effects .
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate can be compared with other similar organophosphorus compounds, such as:
4,4’-Dimethylbiphenyl: Known for its use in organic synthesis and as a precursor for more complex molecules.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: Utilized in catalysis and material science.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine: Applied in organic electronics and photonics. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties that make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
56771-35-8 |
|---|---|
Formule moléculaire |
C23H24F6P2 |
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
4,4-dimethyl-1,1-diphenyl-2,3-dihydrophosphinolin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C23H24P.F6P/c1-23(2)17-18-24(19-11-5-3-6-12-19,20-13-7-4-8-14-20)22-16-10-9-15-21(22)23;1-7(2,3,4,5)6/h3-16H,17-18H2,1-2H3;/q+1;-1 |
Clé InChI |
GYSGACRUGRFQMP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC[P+](C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)C.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



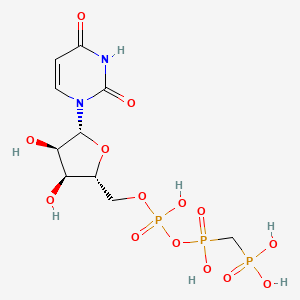
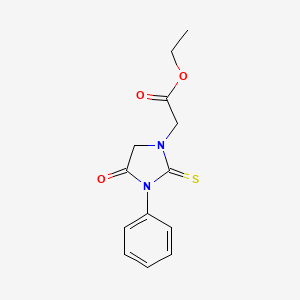
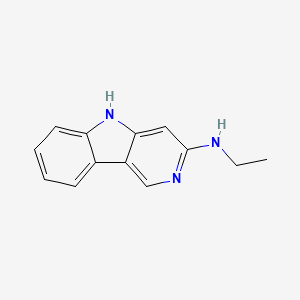

![5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12687109.png)
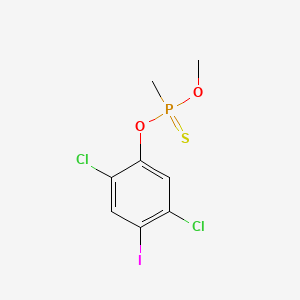
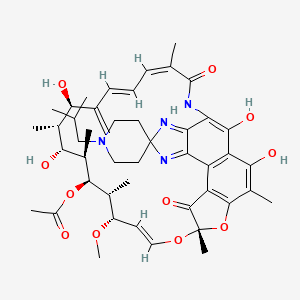
![(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine](/img/structure/B12687144.png)
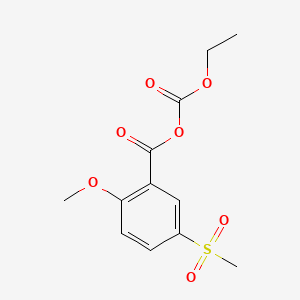
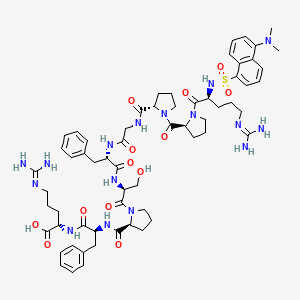
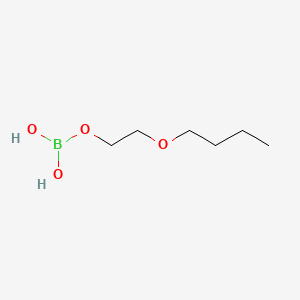
![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
